molecular formula C20H32O2 B075674 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde CAS No. 1335-66-6

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde

Cat. No. B075674
CAS RN: 1335-66-6
M. Wt: 304.5 g/mol
InChI Key: AEXLFXYEFLKADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde is a chemical compound with the linear formula C10H16O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The CAS number for this compound is 1423-46-7 .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde include a molecular weight of 152.23 and a XLogP3 of 1.9 . It also has a Hydrogen Bond Acceptor Count of 1 and a Rotatable Bond Count of 1 .

Scientific Research Applications

  • Gas-Phase Ozonolysis of β-ionone : The study by Zhao & Zou (2016) explored the gas-phase degradation mechanisms of β-ionone with ozone. They found that the addition of ozone to the double bond in the β-ionone side chain forms products like 2-oxopropanal and 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde. These compounds have high potential for forming secondary organic aerosols due to their high polarity and water solubility (Zhao & Zou, 2016).

  • Prins-type Cyclization Reaction : Nakamura et al. (2009) developed a versatile method for synthesizing derivatives using Prins-type cyclization between aldehydes and cyclohex-3-ene-1,1-dimethanol. This reaction facilitated the production of high-yield cyclization products, showcasing the versatility of such compounds in synthesis (Nakamura et al., 2009).

  • Selective Oxidation of Carotenoid-derived Aroma Compounds : Litzenburger & Bernhardt (2016) demonstrated that myxobacterial CYP260B1 and CYP267B1 can oxidize carotenoid-derived aroma compounds such as ionones, damascones, and their derivatives. These findings contribute to the understanding of the bioactive properties and chemical synthesis applications of these compounds (Litzenburger & Bernhardt, 2016).

  • EFSA's Opinion on Genotoxicity : An EFSA panel assessed the genotoxic potential of 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde and concluded that it does not indicate genotoxic potential. This assessment is crucial for its evaluation in flavoring group evaluation (Flavourings, 2011).

  • Remote Stereocontrol in Ketene-Imine Cycloaddition : Jayaraman et al. (1992) described a method for producing cis-β-lactams using a homochiral bicyclic aldehyde, which is a derivative of the compounds . This process demonstrates the potential of these compounds in asymmetric synthesis (Jayaraman et al., 1992).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2,4,6-trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O/c1-7-4-8(2)9(3)10(5-7)6-11;1-7-4-8(2)10(6-11)9(3)5-7/h2*4,6,8-10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXLFXYEFLKADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Isocyclocitral
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

1335-66-6
Record name Isocyclocitral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocyclocitral
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isocyclocitral
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of two chemicals: 3,5,6-trimethyl-3-cyclohexen-1-carboxaldehyde (meta-cyclocitral). ##STR9## 2,4,6-trimethyl-4-cyclohexen-1-carboxaldehyde (symmetric-iso-cyclocitral). ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 2
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 3
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 4
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 5
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde
Reactant of Route 6
2,4,6-Trimethylcyclohex-3-ene-1-carbaldehyde;3,5,6-trimethylcyclohex-3-ene-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.